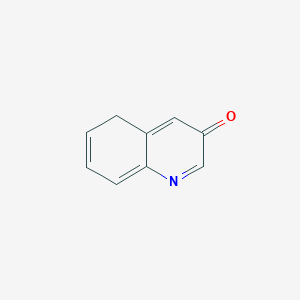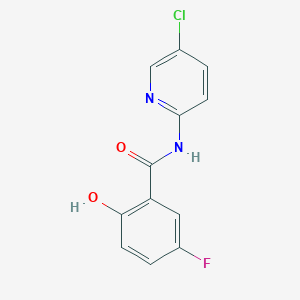![molecular formula C12H9BrF2N2 B14232542 5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine CAS No. 767342-28-9](/img/structure/B14232542.png)
5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring and a difluorophenylmethyl group attached to the nitrogen atom at the 3rd position. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine typically involves the following steps:
N-Alkylation: The attachment of the 3,4-difluorophenylmethyl group to the nitrogen atom can be accomplished through N-alkylation reactions. This involves the reaction of 5-bromo-3-aminopyridine with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and N-alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the aromatic ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield 5-methoxy-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine.
Applications De Recherche Scientifique
5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is utilized in studies investigating the interaction of pyridine derivatives with biological targets such as enzymes and receptors.
Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Agrochemicals: The compound is explored for its potential use in the synthesis of herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and difluorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methylpyridin-3-amine: Similar structure but with a methyl group instead of the difluorophenylmethyl group.
5-Bromo-N-(4-fluorophenyl)pyridin-2-amine: Similar structure but with a fluorophenyl group instead of the difluorophenylmethyl group.
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine: Similar bromine substitution but with a different heterocyclic core.
Uniqueness
5-Bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine is unique due to the presence of both bromine and difluorophenylmethyl groups, which confer distinct chemical and biological properties. The combination of these groups can enhance the compound’s reactivity and specificity in various applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
767342-28-9 |
|---|---|
Formule moléculaire |
C12H9BrF2N2 |
Poids moléculaire |
299.11 g/mol |
Nom IUPAC |
5-bromo-N-[(3,4-difluorophenyl)methyl]pyridin-3-amine |
InChI |
InChI=1S/C12H9BrF2N2/c13-9-4-10(7-16-6-9)17-5-8-1-2-11(14)12(15)3-8/h1-4,6-7,17H,5H2 |
Clé InChI |
GQQSVEWVESFIBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=CC(=CN=C2)Br)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2,4-Dimethoxyphenyl)methyl]-3-(2-oxocyclohexyl)propanamide](/img/structure/B14232472.png)
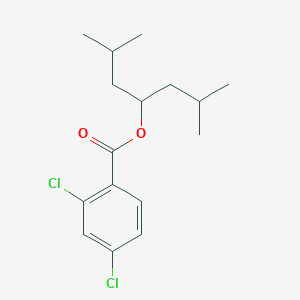
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
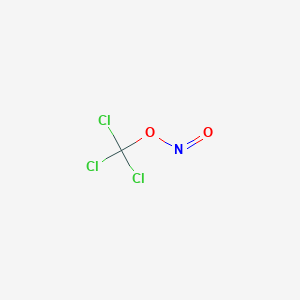
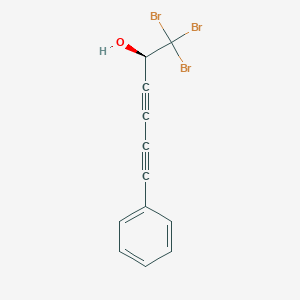



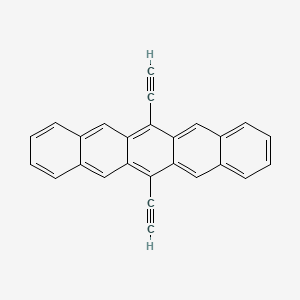
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
